

Ioxilan in Focus: A Cost-Effectiveness Comparison with Other Contrast Media

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Compound of Interest

Compound Name: *Ioxilan*

Cat. No.: *B029793*

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A comprehensive analysis of **Ioxilan**, a non-ionic, low-osmolar contrast agent, reveals a competitive profile in terms of safety and efficacy when compared to other commonly used contrast media. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating experimental data, methodological insights, and a review of the underlying biological pathways. While a direct cost-effectiveness study for **Ioxilan** remains elusive in publicly available literature, this analysis synthesizes performance data with available pricing information for other agents to offer a thorough comparative perspective.

Performance and Safety Profile

Ioxilan demonstrates a favorable safety and efficacy profile in clinical applications. Its performance, particularly in terms of image quality and the incidence of adverse events, is a critical factor in its overall value.

Table 1: Efficacy Comparison - Image Quality

Contrast Medium	Study/Patient Population	Image Quality Assessment	Outcome	Citation
Ioxilan vs. Iohexol	Body CT Scanning	Not specified	No significant difference in image quality detected.	[1]
Iodixanol vs. Iohexol	Intravenous Urography	Overall diagnostic information	Optimal in 86% (Iodixanol) vs. 79% (Iohexol); not statistically significant.	[2]
Iodixanol vs. Iohexol	64-slice MDCT	Not specified	No significant difference in image quality.	[3]
Iopamidol vs. Iodixanol	Dual-source coronary MDCT angiography	Coronary branch visualization	Improved depiction for Iopamidol-370 compared with Iodixanol-320.	[4]
Iopamidol vs. Iodixanol	Multidetector-row CT	Arterial phase enhancement	Iopamidol-370 provided significantly greater enhancement than Iodixanol-320.	[5]

Table 2: Safety Comparison - Adverse Events and Contrast-Induced Nephropathy (CIN)

Contrast Medium	Study/Patient Population	Key Adverse Events (Incidence)	CIN Incidence	Citation
Ioxilan vs. Iohexol	Rabbits	Decrease in arterial pressure	Not Assessed	
Iodixanol vs. Iohexol	High-risk patients (NEPHRIC study)	Not specified	3% (Iodixanol) vs. 26% (Iohexol)	
Iodixanol vs. Low-Osmolar Contrast Media (LOCM)	Meta-analysis (36 trials, 7166 patients)	Not specified	No statistically significant overall reduction with Iodixanol. Significant benefit of Iodixanol when compared with Iohexol alone.	
Iodixanol vs. Iopamidol	Patients undergoing CECT of abdomen and pelvis	Moderate/severe discomfort: 35.1% (Iodixanol) vs. 67.3% (Iopamidol).	Not specified	

Economic Considerations

Direct pricing for **Ioxilan** is not readily available in the public domain. However, an analysis of the costs of other contrast agents provides a framework for estimating its potential cost-effectiveness. The overall cost of a contrast agent extends beyond its purchase price to include the management of any adverse events.

Table 3: Illustrative Pricing of Other Contrast Media

Contrast Medium	Concentration	Price (USD)	Source
Iodixanol (Visipaque)	270 mg/mL	~\$694 for 1000 mL	
Iopamidol (Isovue)	41%	~\$19 for 50 mL	
Iopamidol	61%	~\$165 for 500 mL (10 x 50 mL)	
Iopamidol (Generic)	41%	~\$24 for 10ml vial	
Iohexol (Omnipaque)	300 mg/mL	~\$401 for 100 mL (10 x 10 mL)	
Iohexol (Omnipaque)	350 mg/mL	~\$1,420 for 1000 mL (10 x 100 mL)	

Note: Prices are indicative and can vary based on supplier, volume, and contractual agreements.

Experimental Protocols

Standardized protocols are crucial for the valid comparison of contrast media in clinical trials. A typical randomized controlled trial (RCT) would encompass the following key elements:

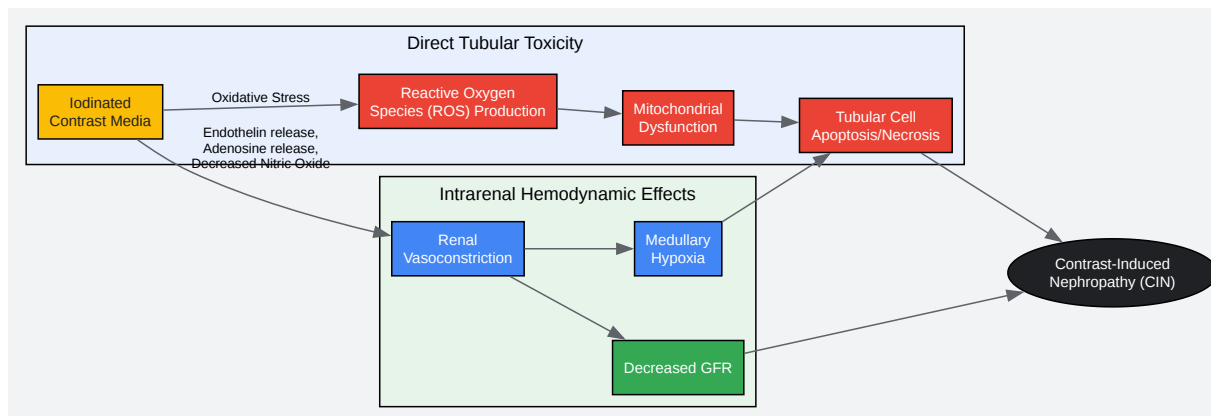
Generalized Experimental Protocol for Comparative Contrast Media Trials

- **Study Design:** A prospective, randomized, double-blind, multicenter design is optimal to minimize bias.
- **Patient Population:** Clearly defined inclusion and exclusion criteria are established. For studies assessing nephrotoxicity, patients with pre-existing renal impairment are often a key focus.
- **Randomization:** Patients are randomly assigned to receive one of the contrast agents being compared.

- **Contrast Administration:** A standardized protocol for the volume and rate of contrast injection is followed, often adjusted for patient weight.
- **Efficacy Assessment:**
 - **Image Quality:** Radiographic images are evaluated by at least two independent, blinded radiologists using a predefined scoring system (e.g., a 4-point scale from poor to excellent).
- **Safety Assessment:**
 - **Adverse Events:** All adverse events are recorded, including their severity and perceived relationship to the contrast agent. This includes monitoring for immediate reactions (e.g., warmth, pain, allergic-like reactions) and delayed events.
 - **Contrast-Induced Nephropathy (CIN):** Serum creatinine levels are measured at baseline and at specified intervals post-procedure (e.g., 48-72 hours). CIN is typically defined as a specific increase in serum creatinine from baseline (e.g., >25% or >0.5 mg/dL).
- **Statistical Analysis:** Appropriate statistical methods are used to compare the outcomes between the different contrast media groups.

Mechanism of Contrast-Induced Nephropathy

The primary safety concern with iodinated contrast media is the risk of CIN. The underlying mechanisms are multifactorial, involving direct renal toxicity and intrarenal hemodynamic changes.

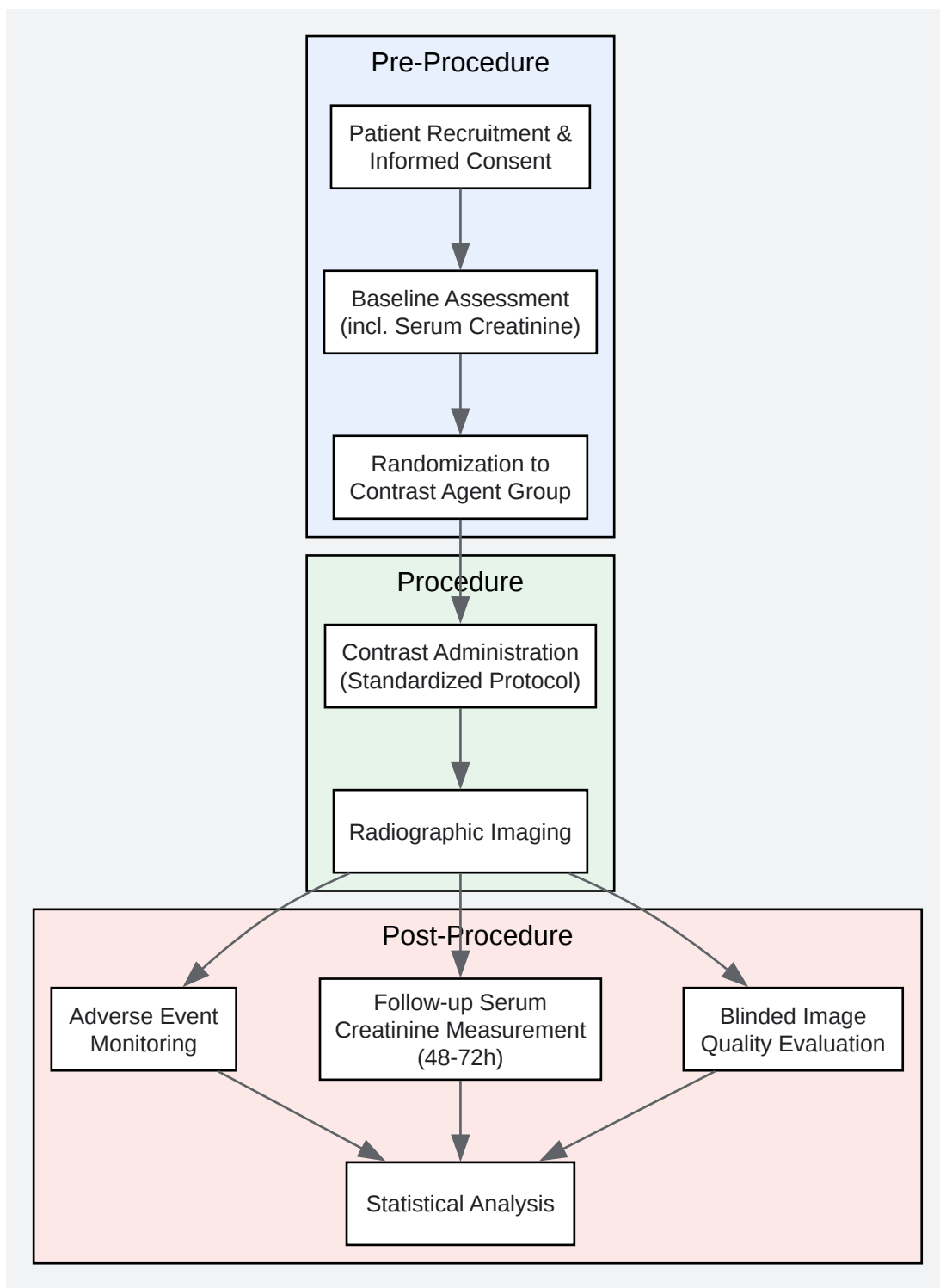


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Caption: Pathophysiological mechanisms of contrast-induced nephropathy.

Experimental Workflow for a Comparative Clinical Trial

The successful execution of a comparative clinical trial for contrast media involves a structured workflow from patient recruitment to data analysis.



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Caption: Workflow of a randomized controlled trial comparing contrast media.

In conclusion, while direct cost-effectiveness data for **ioxilan** is limited, its performance in clinical studies suggests it is a viable alternative to other low-osmolar and iso-osmolar contrast agents. A comprehensive evaluation of its cost-effectiveness would necessitate a head-to-head clinical trial that includes economic analysis, factoring in not only the acquisition cost but also the expenses associated with managing adverse events. The provided data and diagrams offer a foundational guide for professionals in the field to make informed comparisons.

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